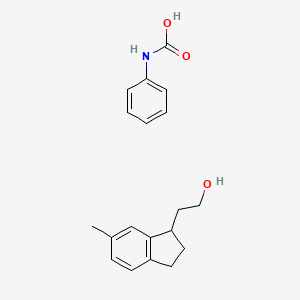
2-(6-methyl-2,3-dihydro-1H-inden-1-yl)ethanol;phenylcarbamic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-methyl-2,3-dihydro-1H-inden-1-yl)ethanol;phenylcarbamic acid is a compound that combines the structural features of an indene derivative and a phenylcarbamic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-methyl-2,3-dihydro-1H-inden-1-yl)ethanol typically involves the cyclization of substituted 4-nitro-3-phenylbutanoic acid to form nitromethylindanone, followed by reduction to alcohol and dehydration to give nitromethylindene. This intermediate is then hydrogenated over Pd/C to yield the desired amine, which is treated with hydrogen chloride to form the hydrochloride salts .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(6-methyl-2,3-dihydro-1H-inden-1-yl)ethanol;phenylcarbamic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.
Major Products Formed
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohols and amines.
Substitution: Halogenated and aminated derivatives.
Scientific Research Applications
2-(6-methyl-2,3-dihydro-1H-inden-1-yl)ethanol;phenylcarbamic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antiviral and anticancer properties
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-(6-methyl-2,3-dihydro-1H-inden-1-yl)ethanol;phenylcarbamic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors, leading to changes in cellular processes. Detailed studies on its molecular targets and pathways are ongoing .
Comparison with Similar Compounds
Similar Compounds
- 1-(2,3-dihydro-1H-inden-5-yl)ethanone
- N-[(1R,2S)-2,6-Dimethyl-2,3-dihydro-1H-inden-1-yl]imidodicarbonimidic diamide
Uniqueness
2-(6-methyl-2,3-dihydro-1H-inden-1-yl)ethanol;phenylcarbamic acid is unique due to its combined indene and phenylcarbamic acid structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
62677-80-9 |
|---|---|
Molecular Formula |
C19H23NO3 |
Molecular Weight |
313.4 g/mol |
IUPAC Name |
2-(6-methyl-2,3-dihydro-1H-inden-1-yl)ethanol;phenylcarbamic acid |
InChI |
InChI=1S/C12H16O.C7H7NO2/c1-9-2-3-10-4-5-11(6-7-13)12(10)8-9;9-7(10)8-6-4-2-1-3-5-6/h2-3,8,11,13H,4-7H2,1H3;1-5,8H,(H,9,10) |
InChI Key |
ZMEYPARESUWHKG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(CCC2CCO)C=C1.C1=CC=C(C=C1)NC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















